

2-Menthene CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Menthene**

Cat. No.: **B1252811**

[Get Quote](#)

An In-depth Technical Guide to **2-Menthene**

This technical guide provides a comprehensive overview of **2-Menthene**, a monocyclic monoterpenoid of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and key chemical reactions. While specific biological activity data for **2-Menthene** is limited, this guide includes generalized experimental protocols for evaluating the bioactivity of monoterpenes to facilitate future research.

Chemical Identity and Molecular Formula

2-Menthene, a p-menthane-based monoterpenoid, is a cycloalkene with the molecular formula $C_{10}H_{18}$ ^{[1][2][3][4][5]}. Its chemical identity can be complex due to the existence of various stereoisomers and positional isomers, each designated by a unique CAS Registry Number. It is essential to specify the isomer of interest when sourcing or reporting on this compound.

Table 1: Chemical Identifiers for **2-Menthene** and its Isomers

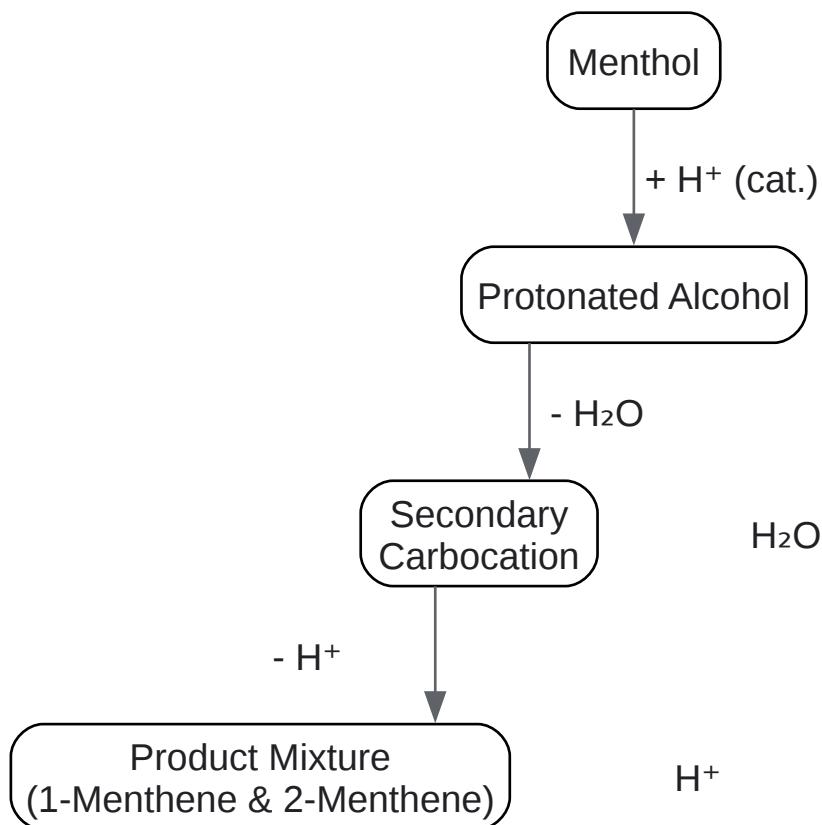
Identifier	Value	Isomer Information
Molecular Formula	$C_{10}H_{18}$	Applies to all isomers[1][2][4]
Molecular Weight	138.25 g/mol	Applies to all isomers[1][4][5]
CAS Number	2230-85-5	cis-2-Menthene[1][6]
CAS Number	5113-93-9	(+)-trans-p-Menth-2-ene[7][8]
CAS Number	5256-65-5	p-Mentha-2-ene (isomer unspecified)[2][3]
PubChem CID	517974	2-Menthene (general)[9]

2-Menthene belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by a cyclohexane ring with a methyl group and an isopropyl group[10].

Physicochemical Properties

The physical and chemical properties of **2-Menthene** can vary slightly depending on the specific isomer. The data presented below is a compilation from various sources for different isomers.

Table 2: Physicochemical Properties of **2-Menthene** Isomers


Property	Value	Isomer/Source
Boiling Point	55-56 °C at 12 mmHg	(+)-trans-p-Menth-2-ene[8]
173.3 °C at 760 mmHg	MENTHENE (CAS 1124-27-2) [11]	
Density	0.811 g/mL at 20 °C	(+)-trans-p-Menth-2-ene[8]
0.821 g/cm ³	MENTHENE (CAS 1124-27-2) [11]	
Refractive Index	n _{20/D} 1.450	(+)-trans-p-Menth-2-ene[8]
1.457	MENTHENE (CAS 1124-27-2) [11]	
Flash Point	48 °C	(+)-trans-p-Menth-2-ene[8]
45.4 °C	MENTHENE (CAS 1124-27-2) [11]	
Water Solubility	0.004 g/L (Predicted)	ALOGPS[10]
LogP	4.33 (Predicted)	ALOGPS[10]
Optical Activity	[α] _{20/D} +127.0±2.0°, neat	(+)-trans-p-Menth-2-ene[8]

Synthesis and Reactions

2-Menthene can be synthesized through several routes, most notably via elimination reactions from menthol derivatives. The stereochemistry of the starting material is crucial in determining the product distribution.

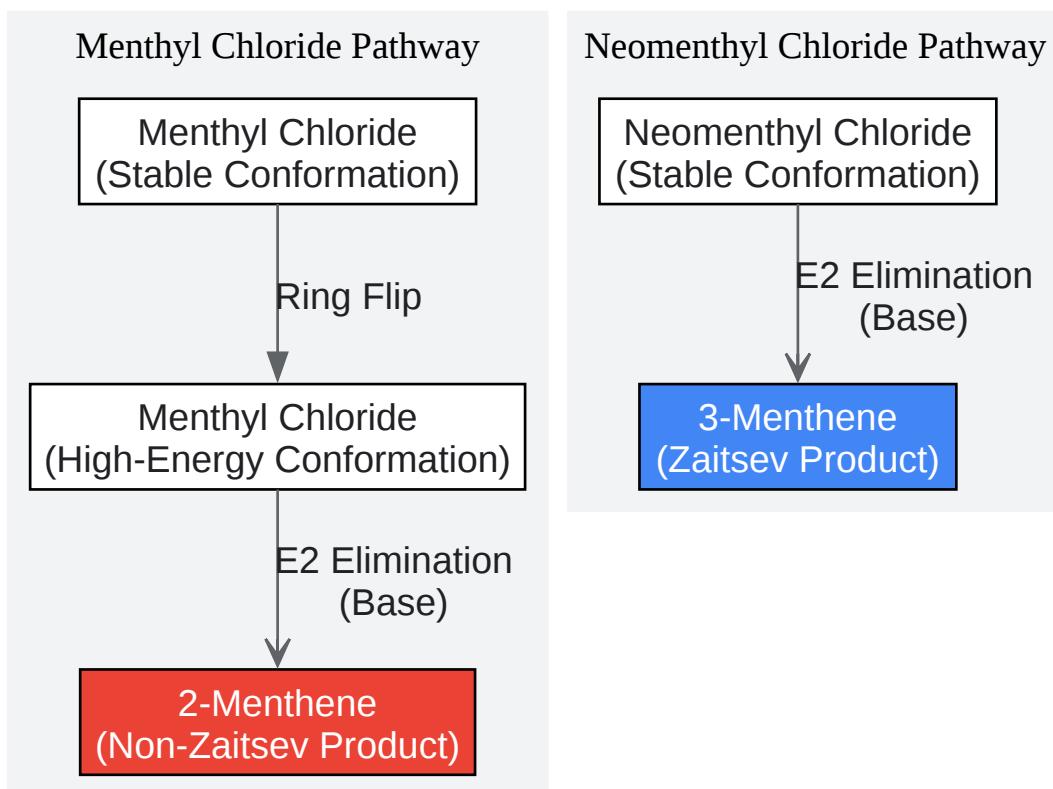
Synthesis via Dehydration of Menthol (E1 Elimination)

Acid-catalyzed dehydration of menthol proceeds via an E1 elimination mechanism to yield a mixture of menthene isomers, including **2-menthene** and 1-menthene[12]. The reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. Deprotonation from an adjacent carbon then forms the double bond.

[Click to download full resolution via product page](#)

Caption: Dehydration of menthol to form menthene isomers.

Experimental Protocol: Dehydration of Menthol[12]


- Reaction Setup: In a round-bottom flask suitable for distillation, combine menthol with a strong, concentrated mineral acid (e.g., sulfuric acid or phosphoric acid) as a catalyst.
- Heating: Heat the mixture to a temperature sufficient to facilitate dehydration. The specific temperature depends on the acid concentration and alcohol structure.
- Distillation: As the menthene products are formed, they are typically distilled from the reaction mixture along with water. This application of Le Chatelier's principle drives the equilibrium toward product formation.
- Workup: The collected distillate is transferred to a separatory funnel. The excess acid is neutralized by washing with a sodium bicarbonate solution. This is followed by a water wash to remove any remaining inorganic impurities.

- Drying and Purification: The organic layer is separated and dried over an anhydrous salt such as sodium sulfate. Further purification can be achieved by a final simple or fractional distillation to isolate the menthene isomers from any unreacted menthol.
- Analysis: Product identity and purity are confirmed using techniques such as Gas Chromatography (GC), Infrared Spectroscopy (IR), and boiling point determination.

Synthesis via Dehydrochlorination of Menthyl Chloride (E2 Elimination)

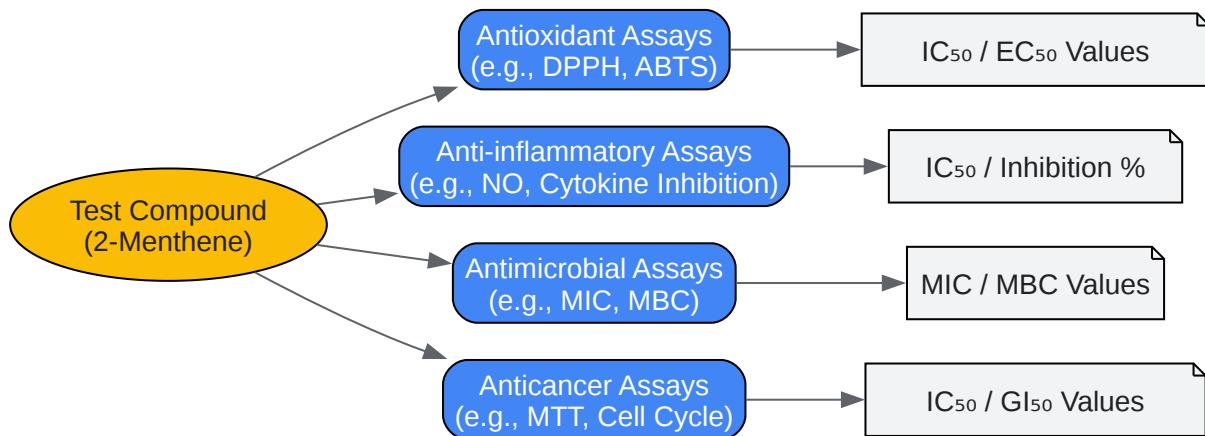
The E2 elimination reaction of menthyl chloride and its diastereomer, neomenthyl chloride, provides a classic example of stereochemical control. The reaction requires an anti-periplanar arrangement between the leaving group (chlorine) and a proton on an adjacent carbon.

- Menthyl Chloride: In its most stable conformation, the chloro, methyl, and isopropyl groups are all equatorial. For E2 elimination to occur, the molecule must first ring-flip to a higher-energy conformation where these groups are axial. This allows for the anti-periplanar elimination of the only available axial hydrogen, leading specifically to the formation of the non-Zaitsev product, **2-menthene**[\[13\]](#)[\[14\]](#).
- Neomenthyl Chloride: This isomer already has an axial chlorine in its stable conformation, allowing for rapid elimination to form the more substituted Zaitsev product, 3-menthene[\[14\]](#).

[Click to download full resolution via product page](#)

Caption: Stereoselective E2 elimination of menthyl chlorides.

Experimental Protocol: E2 Elimination of Menthyl Chloride[14]


- Reactants: Dissolve menthyl chloride in a suitable solvent, such as ethanol.
- Base Addition: Add a strong base, such as sodium ethoxide (NaOEt), to the solution to initiate the elimination reaction.
- Reaction Conditions: The reaction is typically carried out at a controlled temperature. The reaction rate for menthyl chloride is significantly slower (approximately 200 times slower) than for neomenthyl chloride due to the required high-energy conformation.
- Monitoring: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup and Isolation:** After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, **2-menthene**.
- **Purification:** The product can be purified by distillation or column chromatography.

Biological Activity

While many monoterpenes are known for their diverse biological activities, specific quantitative data on **2-Menthene** remains limited in scientific literature[15]. Its structural similarity to other bioactive p-menthane derivatives suggests potential for antioxidant, anti-inflammatory, antimicrobial, or anticancer properties, but these require experimental validation.

For researchers aiming to investigate the biological potential of **2-Menthene**, the following are generalized protocols for assessing key activities in monoterpenes.

[Click to download full resolution via product page](#)

Caption: General workflow for assessing biological activities.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)[15]

- **Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of **2-Menthene** in a suitable solvent.

- Reaction: In a 96-well plate, mix the **2-Menthene** solutions with the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
- Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.
- Measurement: Measure the absorbance of the solutions at a wavelength of ~517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated, and from this, the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)[15]

- Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
- Treatment: Pre-treat the cells with various concentrations of **2-Menthene** for 1-2 hours.
- Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 μ g/mL) to the wells (excluding the negative control).
- Incubation: Incubate the plate for 24 hours.
- Griess Assay: Collect the cell culture supernatant. Add Griess reagent to the supernatant and incubate in the dark.
- Measurement: Measure the absorbance at ~540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
- Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC_{50} value.

This guide serves as a foundational resource for professionals working with **2-Menthene**, providing critical data and methodologies to support further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Menthene, cis [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. 2-MENTHENE [drugfuture.com]
- 4. Npc328400 | C10H18 | CID 12504267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Menthene, cis [webbook.nist.gov]
- 6. 2-Menthene, cis [webbook.nist.gov]
- 7. (+)-TRANS-P-MENTH-2-ENE | CAS#:5113-93-9 | Chemsric [chemsrc.com]
- 8. (+)-TRANS-P-MENTH-2-ENE | 5113-93-9 [chemicalbook.com]
- 9. 2-Menthene | C10H18 | CID 517974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. MENTHENE | 1124-27-2 [chemnet.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Menthene CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252811#2-menthene-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1252811#2-menthene-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com